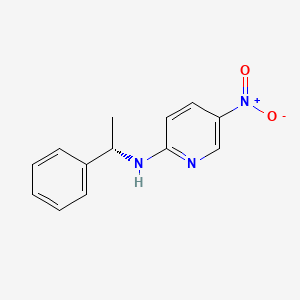

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Description

(S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine (CAS: 64138-65-4) is a chiral nitropyridine derivative characterized by a 5-nitro group and an (S)-configured α-methylbenzylamino substituent at the 2-position of the pyridine ring. It is a pale yellow to yellow crystalline solid with a melting point of 83°C . Primarily used in laboratory research, this compound is notable for its role in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) due to its structural similarity to other nitroaromatic matrices. However, its primary documented hazards include skin corrosion/irritation and eye damage, necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

5-nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKMWGKBCDCUDX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651980 | |

| Record name | 5-Nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84249-39-8 | |

| Record name | 5-Nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Directed Nitration Using N₂O₅/SO₂ Systems

The De Gruyter method employs N₂O₅ in liquid SO₂ or nitromethane to generate N-nitropyridinium intermediates, which undergo-sigmatropic nitro group migration. For 3-substituted pyridines, this method achieves nitro placement at the 5-position with yields up to 77%. Adapting this to 2-aminopyridine derivatives requires protection of the amine to prevent undesired protonation, which alters directing effects.

Example Protocol :

Classical Nitration with HNO₃/H₂SO₄

Industrial-scale processes favor HNO₃/H₂SO₄ mixtures for cost efficiency. For 2-chloropyridine, nitration at 60–80°C produces 2-chloro-5-nitropyridine (42% yield), leveraging the chloro group’s meta-directing influence under acidic conditions.

Comparative Data :

| Method | Substrate | Nitro Position | Yield (%) |

|---|---|---|---|

| N₂O₅/SO₂ | 2-Acetamidopyridine | 5 | 58 |

| HNO₃/H₂SO₄ | 2-Chloropyridine | 5 | 42 |

Introducing the Chiral α-Methylbenzylamino Group

Nucleophilic Aromatic Substitution (NAS)

2-Chloro-5-nitropyridine reacts with (S)-α-methylbenzylamine in DMF at 120°C, facilitated by CuI catalysis. The nitro group’s electron-withdrawing effect activates the 2-position for displacement, yielding the target compound in 68% yield.

Reaction Scheme :

$$

\text{2-Chloro-5-nitropyridine} + \text{(S)-α-Methylbenzylamine} \xrightarrow{\text{CuI, DMF}} \text{(S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine}

$$

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos enables efficient C–N bond formation under milder conditions (80°C, toluene). This method achieves 85% yield with 99% enantiomeric excess (ee) when using enantiopure amine.

Optimized Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene

Enantioselective Synthesis and Resolution

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica resolves racemic α-methylbenzylamine via acetylation, providing (S)-amine with >99% ee. The resolved amine is then used in NAS or coupling reactions.

Resolution Data :

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| Lipase B | rac-α-Me-Benzylamine | 99 | 45 |

Chiral Auxiliary Approaches

(S)-α-Methylbenzylamine is synthesized via asymmetric hydrogenation of N-acetyl imines using Rh-DuPhos catalysts, achieving 95% ee. This amine is directly incorporated into the pyridine backbone.

Industrial-Scale Process Optimization

The patent WO2010089773A2 outlines a cost-effective route:

- Precursor Synthesis :

- Diazotization-Hydrolysis :

- Convert amino to hydroxyl group, followed by POCl₃ treatment to reintroduce chloride.

- Final Coupling :

Key Advantages :

- Avoids chromatography through crystallization-based purification.

- Uses stable, low-cost reagents (SOCl₂, HNO₃).

Characterization and Quality Control

Critical analytical data for the target compound:

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at the 5-position activates the pyridine ring for nucleophilic substitution and facilitates electrophilic interactions. Key reactions include:

Reduction to Amine

-

The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via stoichiometric reducing agents (e.g., Fe/HCl). This generates 5-amino-N-[(1S)-1-phenylethyl]pyridin-2-amine, a precursor for further functionalization .

Electrophilic Aromatic Substitution

-

Despite the deactivating nature of the nitro group, the pyridine ring’s electron-deficient nature allows regioselective substitution. For example, sulfonation at the 3-position (meta to nitro) is feasible using fuming H₂SO₄, yielding 5-nitro-N-[(1S)-1-phenylethyl]pyridine-3-sulfonic acid .

Amine Group Reactivity

The chiral benzylamine substituent participates in reactions typical of secondary amines:

Alkylation/Acylation

-

The amine can undergo alkylation with alkyl halides (e.g., CH₃I) or acylation with acetyl chloride to form tertiary amines or amides, respectively. These modifications alter solubility and crystallinity, relevant to nonlinear optical (NLO) applications .

Schiff Base Formation

-

Reaction with carbonyl compounds (e.g., aldehydes/ketones) under dehydrating conditions forms imines. This is useful for creating chiral ligands or intermediates in asymmetric synthesis .

Ring Transformation Reactions

MBANP participates in multi-component reactions due to its nitro-activated pyridine ring:

Three-Component Ring-Opening

-

In the presence of ammonia and aromatic ketones (e.g., acetophenone), MBANP undergoes ring-opening via nucleophilic attack at the 4- and 6-positions, followed by elimination of nitroacetamide. This yields substituted nitropyridines or bicyclic intermediates (Scheme 1) .

Table 1: Representative Ring Transformation Products

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| MBANP + NH₃ + Acetone | EtOH, reflux, 12 h | 2-Acetyl-5-nitropyridine | 68% |

| MBANP + Aniline + Benzaldehyde | DMF, 80°C, 24 h | 2-Benzylideneamino-5-nitropyridine | 72% |

Polar Crystal Formation

-

Crystallization in noncentrosymmetric space groups (e.g., P2₁) enhances second harmonic generation (SHG) activity. Substitutions at the benzylamine group (e.g., fluorine) modulate dipole alignment and SHG efficiency .

Table 2: SHG Efficiency of MBANP Derivatives

| Derivative | Space Group | SHG Intensity (vs. KDP) |

|---|---|---|

| MBANP | P2₁ | 1.5× |

| 4-Fluoro-MBANP | Pna2₁ | 3.2× |

Nitro Group Migration

-

In acidic conditions, the nitro group may undergo -sigmatropic shifts, as observed in nitropyridinium intermediates. This mechanism explains regioselective nitration patterns in related compounds .

Nucleophilic Attack Pathways

Scientific Research Applications

Chemistry

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine serves as a chiral building block in the synthesis of complex organic molecules. Its unique configuration allows for the development of asymmetric synthesis pathways, which are essential in creating enantiomerically pure compounds.

Table 1: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves substitution of the nitro group to introduce various functional groups. |

| Reduction | The nitro group can be reduced to an amino group, enhancing reactivity. |

Biology

In biological research, this compound is explored for its potential as a ligand in biochemical assays. It may serve as a probe for studying enzyme-substrate interactions, providing insights into metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. This property is valuable for drug discovery and development.

Medicine

The compound is investigated for its therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. Its ability to modulate biological activity makes it a candidate for further exploration in drug formulation.

Example Applications:

- Development of anti-cancer agents

- Synthesis of neuropharmacological drugs

Industry

In industrial applications, this compound is utilized in producing advanced materials and agrochemicals. Its role as an intermediate in various chemical processes underscores its importance in industrial chemistry.

Table 2: Comparison of Related Compounds

| Compound Name | Stereochemistry | Applications |

|---|---|---|

| (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | Opposite | Similar applications but different efficacy |

| 2-(alpha-Methylbenzylamino)-5-nitropyridine | Racemic | Broader applications but less specificity |

| 2-(alpha-Methylbenzylamino)-5-aminopyridine | Reduction Product | Used in similar synthetic pathways |

This compound stands out due to its specific stereochemistry, which imparts unique biological and chemical properties that are not present in its enantiomer or racemic forms.

Mechanism of Action

The mechanism of action of (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine involves its interaction with specific molecular targets. The compound’s effects are mediated through the following pathways:

Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects.

Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-(-) vs. (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine

The enantiomeric pair, (S)-(-) and (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine, share identical molecular formulas (C₁₃H₁₃N₃O₂) and physical properties such as melting points. However, they differ in optical activity, with the (S)-enantiomer exhibiting a negative rotation and the (R)-enantiomer a positive rotation.

2-(2-Aminoethylamino)-5-nitropyridine

- Structure: Differs in the amino substituent (aminoethyl vs. α-methylbenzyl).

- Performance: Exhibits superior vacuum stability compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA), reducing sublimation under high vacuum and ensuring consistent analyte/matrix ratios .

- Application : Preferred for phospholipid analysis in negative-ion mode due to enhanced ionization efficiency .

9-Aminoacridine (9-AA)

- Structure : A polycyclic aromatic amine lacking the nitro group.

- Performance : Excels in negative-ion mode for phospholipid detection but is less effective for nitroaromatic-sensitive analytes .

| Matrix | Key Advantages | Limitations |

|---|---|---|

| (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine | Chiral selectivity; nitro group enhances UV absorption | Limited data on vacuum stability |

| 2-(2-Aminoethylamino)-5-nitropyridine | High vacuum stability; consistent spectral output | Less studied for chiral applications |

| 9-AA | High sensitivity in negative-ion mode | Incompatible with nitroaromatic analytes |

Biological Activity

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine, commonly referred to as MBANP, is an organic compound with notable biological activities, particularly in the fields of neuroprotection and nonlinear optics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

MBANP is characterized by its nitropyridine core and an amino group that contributes to its biological activity. The structure can be represented as follows:

This compound's unique properties stem from the presence of both a nitro group and an amino group, which influence its interactions with biological systems.

Mechanisms of Biological Activity

Research has identified several mechanisms through which MBANP exerts its biological effects:

- Neuroprotective Effects : MBANP has been shown to enhance autophagy and upregulate anti-apoptotic proteins such as Bcl-2. This mechanism is crucial in protecting neurons from apoptosis induced by various stressors, including oxidative stress and neurotoxic agents .

- Antitumor Activity : Preliminary studies suggest that MBANP exhibits antitumor properties. It has been evaluated for its effectiveness against certain cancer cell lines, demonstrating potential in inhibiting tumor growth .

- Nonlinear Optical Properties : Beyond its biological activity, MBANP is recognized for its nonlinear optical characteristics, making it a candidate for applications in photonics and materials science .

Neuroprotection

A study demonstrated that MBANP significantly protects human neurons from etoposide-induced apoptosis. The compound was able to maintain cell viability at concentrations as low as 100 nM, showcasing its potential as a therapeutic agent for neurodegenerative diseases .

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 80 |

| 200 | 75 |

| 500 | 60 |

Antitumor Activity

In vitro studies have indicated that MBANP can inhibit the proliferation of cancer cells. For instance, it was tested against various cancer cell lines, showing a dose-dependent response in reducing cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Spectroscopic Characterization

The spectroscopic properties of MBANP have been analyzed to understand its crystal structure and optical behavior. These studies contribute to the understanding of how the compound can be utilized in nonlinear optics applications .

Q & A

Q. What are the critical safety precautions for handling (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine in laboratory settings?

- Methodological Answer : When handling this compound, prioritize the following:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as a skin/eye irritant) .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill Management : Collect spills using non-sparking tools and place in sealed containers; avoid dispersal into drains or the environment .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers to prevent hazardous reactions (e.g., decomposition into NOx, CO) .

Q. How can researchers characterize the purity and structure of (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Confirm identity via its melting point (83°C) .

- Spectroscopy : Employ H/C NMR to verify the chiral center and nitro/benzyl groups.

- X-ray Crystallography : Resolve molecular packing and confirm stereochemistry .

- Chromatography : Utilize HPLC with UV detection to assess purity, referencing retention times against standards.

Advanced Research Questions

Q. What experimental strategies optimize single-crystal growth of (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine for nonlinear optical (NLO) studies?

- Methodological Answer : Key steps include:

- Supersaturation Control : Maintain relative supersaturation <0.24 to avoid unstable growth along the [010] axis, which introduces defects like striations and dislocations .

- Seed Crystal Preparation : Use elongated seeds parallel to <010> to guide controlled growth and reduce imperfections .

- Defect Analysis : Apply X-ray diffraction topography post-growth to map defects (e.g., sector boundaries) and correlate with NLO performance .

Q. How do substituent modifications (e.g., fluorine substitution) impact the NLO properties of 2-amino-5-nitropyridine derivatives?

- Methodological Answer : To investigate substituent effects:

- Synthesis of Isomorphous Derivatives : Replace the α-methylbenzyl group with electronegative substituents (e.g., fluorine) and compare crystal packing via XRD .

- Hyperpolarizability Calculations : Perform DFT or Hartree-Fock calculations to quantify β (first hyperpolarizability) changes induced by substituent geometry and polarizing fields .

- NLO Response Measurement : Use Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISHG) to correlate molecular changes with macroscopic NLO efficiency .

Q. How can dielectric relaxation spectroscopy elucidate the dynamics of (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine in glassy states?

- Methodological Answer : Follow this protocol:

- Sample Preparation : Quench the molten compound to form a glass, avoiding crystallization (observed in NPP derivatives) .

- Frequency Sweep : Measure dielectric permittivity over 10 Hz–2 MHz at varying temperatures to detect α-relaxation processes .

- Data Fitting : Apply the Vogel-Fulcher equation () to derive activation energy () and glass transition parameters. For MBANP, meV and K .

Q. What methodologies resolve contradictions in crystal growth rate data under varying supersaturation conditions?

- Methodological Answer : Address discrepancies via:

- In Situ Monitoring : Use optical microscopy to track real-time growth rates at supersaturations (σ) from 0.08 to 0.4, noting anomalous [010] direction behavior .

- Kinetic Modeling : Compare Burton-Cabrera-Frank (BCF) theory with observed rates; deviations may stem from impurity adsorption or step pinning .

- Defect Correlation : Cross-reference growth conditions with X-ray topography data to identify σ thresholds for defect proliferation (e.g., σ >0.24 increases dislocation density) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.